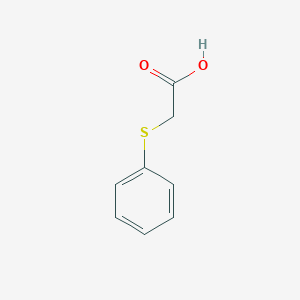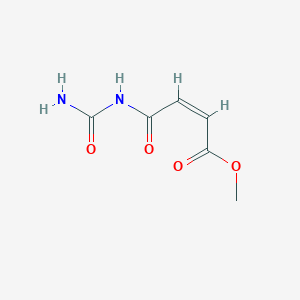
Sodium diprotrizoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diprotrizoate, also known as diatrizoate sodium, is a water-soluble, iodinated, radiopaque contrast medium. It is widely used in medical imaging to enhance the visibility of internal structures in radiographic examinations. This compound is particularly effective due to its high iodine content, which absorbs X-rays and creates a clear contrast between different tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diprotrizoate is synthesized through the iodination of 3,5-diacetamido-2,4,6-triiodobenzoic acid. The process involves the reaction of the benzoic acid derivative with iodine in the presence of an oxidizing agent. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions under controlled conditions. The process includes purification steps such as recrystallization and filtration to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Sodium diprotrizoate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the iodine atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxy derivatives of the compound .
Scientific Research Applications
Sodium diprotrizoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Industry: It is utilized in the manufacturing of radiopaque materials and other diagnostic agents.
Mechanism of Action
Sodium diprotrizoate functions as a radiopaque contrast agent due to its high iodine content. When administered, the iodine atoms absorb X-rays, creating a clear contrast between the areas filled with the contrast agent and the surrounding tissues. This contrast enhancement allows for accurate visualization and diagnosis of abnormalities within the body .
On a molecular level, this compound does not undergo significant metabolism and is primarily excreted unchanged through the kidneys. Its stability ensures consistent radiopaque properties throughout the imaging process .
Comparison with Similar Compounds
Diatrizoate Meglumine: Another iodinated contrast agent with similar applications in diagnostic imaging.
Iothalamate: Used in similar imaging procedures but has different pharmacokinetic properties.
Iohexol: A non-ionic contrast agent with lower osmolality compared to sodium diprotrizoate.
Uniqueness: this compound is unique due to its high iodine content and water solubility, which make it highly effective as a radiopaque contrast agent. Its ability to provide clear and detailed images in various diagnostic procedures sets it apart from other similar compounds .
Properties
CAS No. |
129-57-7 |
|---|---|
Molecular Formula |
C13H12I3N2NaO4 |
Molecular Weight |
663.95 g/mol |
IUPAC Name |
sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate |
InChI |
InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1 |
InChI Key |
MEMHCDLRPADYQY-UHFFFAOYSA-M |
SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Isomeric SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
| 129-57-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


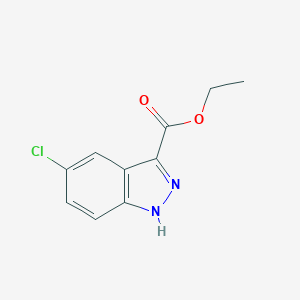

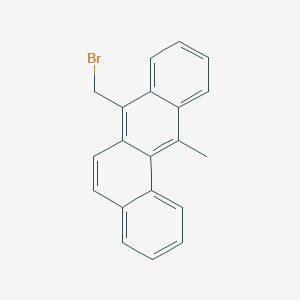
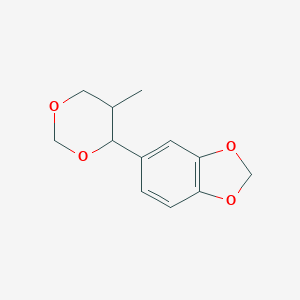
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
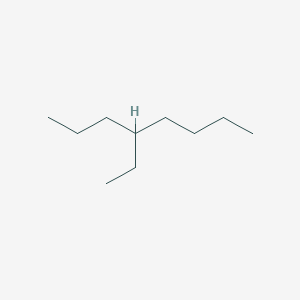
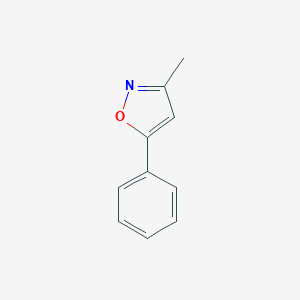
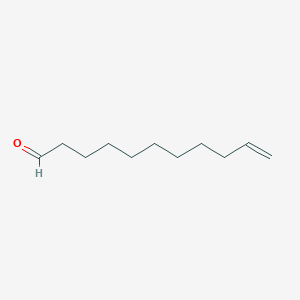
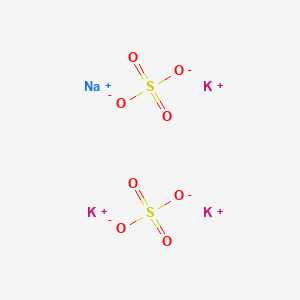
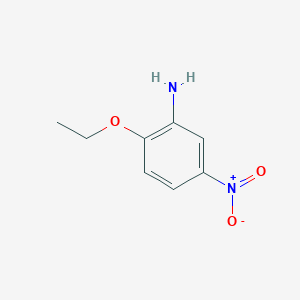
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
